2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid
Description
2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid is a quinoline-derived compound featuring a hydroxy group at position 4 of the quinoline ring and an acetic acid moiety linked via a formamide bridge at position 2. Its molecular formula is C₁₂H₁₀N₂O₄, with a molecular weight of 246.22 g/mol. The compound’s structure enables diverse biological interactions, particularly in medicinal chemistry, due to the quinoline scaffold’s inherent bioactivity, such as metal chelation and enzyme inhibition .
Properties
IUPAC Name |
2-[(4-oxo-1H-quinoline-3-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c15-10(16)6-14-12(18)8-5-13-9-4-2-1-3-7(9)11(8)17/h1-5H,6H2,(H,13,17)(H,14,18)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWCXCZXHAOMCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid typically involves the reaction of 4-hydroxyquinoline with formamide and acetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different hydroquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce hydroquinoline derivatives .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid typically involves the reaction of 4-hydroxyquinoline with formamide and acetic acid under controlled conditions. The process may utilize catalysts such as strong acids or bases to facilitate the reaction, optimizing for yield and purity through techniques like recrystallization or chromatography .
Scientific Research Applications
1. Medicinal Chemistry:
- Anticancer Activity: Recent studies have highlighted the compound's potential as an anticancer agent. It has been investigated for its ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis. In vitro tests demonstrated that certain derivatives exhibited selective cytotoxicity against hepatocellular carcinoma cells (HepG2), suggesting their utility in cancer therapy .
- Antimicrobial Properties: The compound is also being explored for its antimicrobial activities. Research indicates that quinoline derivatives can exhibit significant antibacterial effects, making them candidates for developing new antibiotics against resistant strains .
2. Chemical Intermediates:
- Synthesis of Quinoline Derivatives: As an intermediate, 2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid is utilized in synthesizing various quinoline derivatives, which have applications ranging from pharmaceuticals to agrochemicals .
3. Mechanistic Studies:
- Enzyme Inhibition: The compound may interact with specific molecular targets, such as enzymes or receptors, potentially inhibiting their activity by binding to active sites or altering conformations. This mechanism is crucial for both its anticancer and antimicrobial properties .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Quinoline-Based Analogs
- 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid Structure: Integrates a furan ring fused to the quinoline core and a 4-methoxyphenyl substituent. Synthesis: Produced via a multicomponent reaction (MCR) of 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum’s acid (68% yield; mp 271–272°C) . Key Features: Higher molecular weight (C₂₀H₁₅NO₄, 333.34 g/mol) and enhanced aromaticity due to the fused furan ring. Atom-economical synthesis makes it scalable .
- (4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetic Acid Derivatives Structure: Contains a 2-oxo-1,2-dihydroquinoline core. Applications: Investigated for analgesic properties due to structural similarity to anthranilic acid derivatives .
Non-Quinoline Heterocycles
- 2-[(3-Chloro-1-benzothiophen-2-yl)formamido]acetic Acid Structure: Replaces quinoline with benzothiophene; includes a chlorine substituent. Properties: Smaller molecular weight (C₁₁H₈ClNO₃S, 269.7 g/mol) and increased lipophilicity. Labeled as an irritant, requiring careful handling .
- 2-[(6-Chloropyridin-3-yl)formamido]acetic Acid Structure: Pyridine-based analog with a chlorine atom at position 4.
Substituent Variations
- 2-[(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)formamido]acetic Acid Structure: Benzyl group at position 1 and a 2-oxo moiety. Molecular Formula: C₁₉H₁₆N₂O₅ (352.35 g/mol).
- 3-Hydroxyhippuric Acid (2-[(3-Hydroxyphenyl)formamido]acetic Acid) Structure: Phenyl ring with a hydroxyl group instead of quinoline. Biological Role: Urinary metabolite of polyphenols like rutin, indicating divergent metabolic pathways .
Physicochemical and Spectral Properties
Biological Activity
2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid is a compound of interest due to its potential therapeutic properties, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline moiety, which is known for various biological activities. The presence of the formamido and acetic acid functional groups suggests potential interactions with biological targets, enhancing its pharmacological profile.
The biological activity of 2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or altering conformations, thus modulating signaling pathways within cells.
Biological Activity Overview
Research indicates that 2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties, potentially effective against various bacterial strains.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast cancer cell lines (MCF-7 and T47D) .
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of various quinoline derivatives, including 2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid. The results indicated that the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
| Microorganism | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 4 |
| Escherichia coli | 16 | 8 |
| Pseudomonas aeruginosa | 32 | 16 |
Anticancer Studies
In vitro studies on breast cancer cell lines revealed that 2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid inhibited cell growth significantly. The IC50 values were determined through MTT assays:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| T47D | 15.0 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways .
Structural Activity Relationship (SAR)
The biological activity of quinoline derivatives often correlates with their structural features. Substituents on the quinoline ring can significantly influence the compound's efficacy. For instance, variations in the formamido group have been linked to enhanced potency against specific biological targets .
Q & A
Q. What are the optimal synthetic routes for 2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid, and how do reaction conditions influence yield?
Synthesis typically involves coupling 4-hydroxyquinoline-3-carboxylic acid with glycine derivatives via carbodiimide-mediated amidation (e.g., EDC or DCC). Yield optimization requires precise control of pH (6.5–7.5) and temperature (0–4°C during activation, room temperature for coupling). Side products like N-acylurea adducts may form if reaction times exceed 24 hours . Purification via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is recommended to isolate the target compound ≥95% purity .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- NMR : NMR in DMSO-d6 resolves the quinoline aromatic protons (δ 8.2–8.8 ppm) and the glycine α-proton (δ 4.1–4.3 ppm). NMR confirms the amide carbonyl (δ 168–170 ppm) and quinoline carbons (δ 110–150 ppm) .
- HRMS : Electrospray ionization (ESI+) in positive mode provides accurate mass verification (expected [M+H]: ~275.08 g/mol) .
- IR : Stretching frequencies for amide (1650–1680 cm) and hydroxyl (3200–3400 cm) groups validate functional groups .
Q. How does pH affect the solubility and stability of this compound in aqueous buffers?
Solubility is highest in alkaline buffers (pH 8–9) due to deprotonation of the hydroxyl and carboxylic acid groups. Below pH 6, precipitation occurs. Stability assays (37°C, 72 hours) show <5% degradation in PBS (pH 7.4) but rapid hydrolysis in acidic conditions (pH 3, 50% degradation in 24 hours) . For long-term storage, lyophilization at -20°C under inert gas is advised .
Advanced Research Questions
Q. What metabolic enzymes interact with this compound, and how can its bioavailability be enhanced?
In vitro studies on analogous hydroxyquinoline derivatives suggest cytochrome P450 3A4 (CYP3A4) mediates phase I metabolism, forming hydroxylated metabolites. Co-administration with CYP inhibitors (e.g., ketoconazole) increases plasma half-life by 40% in rodent models . For improved bioavailability, nanoemulsion formulations (e.g., Tween-80/soy lecithin) enhance intestinal absorption by 2.5-fold .
Q. How do structural modifications impact its chelation properties with transition metals?
The 4-hydroxyquinoline moiety binds Fe and Cu with log K values of 8.2 and 6.7, respectively, confirmed by UV-Vis titration (λ = 450–500 nm). Substituting the hydroxyl group with methoxy reduces binding affinity by 60%, while replacing glycine with β-alanine disrupts the coordination geometry . Molecular dynamics simulations (AMBER force field) predict Mg binding at the amide oxygen under physiological conditions .
Q. What contradictions exist in reported biological activities, and how can they be resolved?
Discrepancies in antimicrobial activity (e.g., MIC = 8–32 µg/mL against S. aureus) arise from variations in assay conditions. Standardization using CLSI guidelines (pH-adjusted Mueller-Hinton broth, 20 h incubation) reduces variability. Confounding factors include serum protein binding (80% in fetal bovine serum), which lowers free drug concentration .
Q. What computational strategies predict its interactions with biological targets?
- Docking (AutoDock Vina) : High affinity (-9.2 kcal/mol) for the ATP-binding pocket of EGFR kinase, validated by mutagenesis (T790M mutation reduces binding by 70%) .
- MD Simulations (GROMACS) : The glycine backbone stabilizes hydrogen bonds with kinase activation loop residues (e.g., Asp831) over 100 ns trajectories .
- QSAR Models : Electron-withdrawing substituents on the quinoline ring correlate with enhanced antiproliferative activity (R = 0.87 in HeLa cells) .
Q. How can degradation pathways be identified and mitigated during long-term studies?
Accelerated stability testing (40°C/75% RH, 4 weeks) reveals two primary degradation products:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
